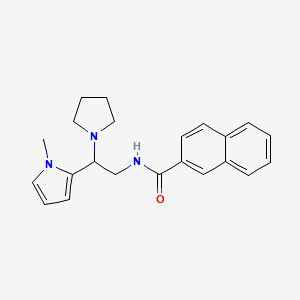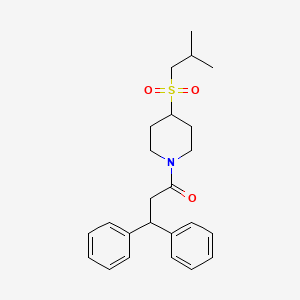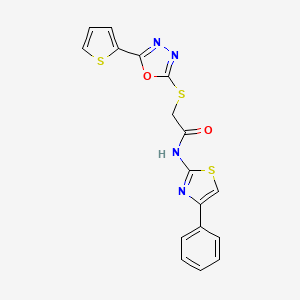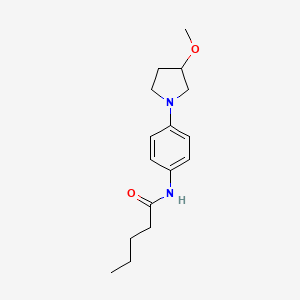![molecular formula C17H17NOS B2962124 N-[4-(1-Phenylsulfanylethyl)phenyl]prop-2-enamide CAS No. 2305551-84-0](/img/structure/B2962124.png)
N-[4-(1-Phenylsulfanylethyl)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1-Phenylsulfanylethyl)phenyl]prop-2-enamide, also known as compound 13, is a synthetic compound that has shown promising results in scientific research. This compound belongs to the class of chalcones and has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of N-[4-(1-Phenylsulfanylethyl)phenyl]prop-2-enamide 13 is still being studied. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer and inflammation. It has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
Compound 13 has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a type of lipid mediator that is involved in inflammation. It has also been found to modulate the activity of certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[4-(1-Phenylsulfanylethyl)phenyl]prop-2-enamide 13 in lab experiments is its high purity and stability. It can be easily synthesized in large quantities and has a long shelf life. However, one of the limitations of using this N-[4-(1-Phenylsulfanylethyl)phenyl]prop-2-enamide is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of N-[4-(1-Phenylsulfanylethyl)phenyl]prop-2-enamide 13. One area of research is the development of more efficient synthesis methods to obtain higher yields and purity. Another area of research is the investigation of its potential applications in the treatment of other diseases, such as viral infections and neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of this N-[4-(1-Phenylsulfanylethyl)phenyl]prop-2-enamide and to identify its molecular targets.
Synthesemethoden
The synthesis of N-[4-(1-Phenylsulfanylethyl)phenyl]prop-2-enamide 13 involves the reaction of 4-(1-phenylsulfanylethyl)benzaldehyde with propargyl bromide in the presence of a base catalyst. This reaction results in the formation of N-[4-(1-phenylsulfanylethyl)phenyl]prop-2-enamide. The synthesis of this N-[4-(1-Phenylsulfanylethyl)phenyl]prop-2-enamide has been optimized to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
Compound 13 has been extensively studied for its potential applications in medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In a study conducted on breast cancer cells, N-[4-(1-Phenylsulfanylethyl)phenyl]prop-2-enamide 13 was found to inhibit the growth of cancer cells and induce apoptosis. In another study, it was found to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-[4-(1-phenylsulfanylethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NOS/c1-3-17(19)18-15-11-9-14(10-12-15)13(2)20-16-7-5-4-6-8-16/h3-13H,1H2,2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNDKOFBSKFSSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)C=C)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1-Phenylsulfanylethyl)phenyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2S,3S)-3-(tert-butyl)-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)propan-2-ol](/img/structure/B2962043.png)


![2-(2,4-dichlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2962048.png)
![2,4-dichloro-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide](/img/structure/B2962049.png)
![Ethyl 4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2962050.png)



![1-(4-((6-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2962056.png)
![N-[4-(9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-6-yl)phenyl]acetamide](/img/structure/B2962059.png)
![6-acetyl-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2962060.png)

